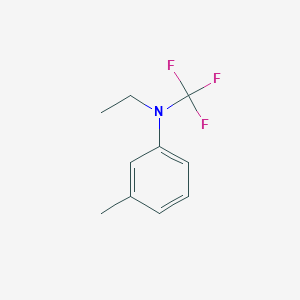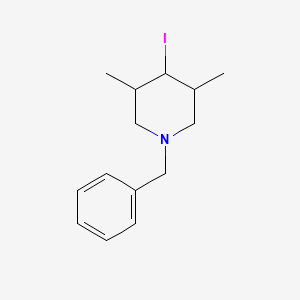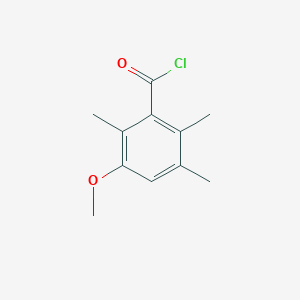
3-Methoxy-2,5,6-trimethylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2,5,6-trimethylbenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoyl chloride, characterized by the presence of methoxy and trimethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methoxy-2,5,6-trimethylbenzoyl chloride can be synthesized through the chlorination of the corresponding benzoic acid derivative. One common method involves the use of phosphorus trichloride (PCl3) as the chlorinating reagent. The reaction typically proceeds under mild conditions, with high atom efficiency, converting the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. These reagents are preferred due to their effectiveness in converting carboxylic acids to acyl chlorides with high yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-2,5,6-trimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding benzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Hydrolysis Conditions: Acidic or basic aqueous conditions facilitate the hydrolysis of the compound.
Major Products Formed
Substituted Benzoyl Derivatives: Formed through nucleophilic substitution reactions.
Benzoic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2,5,6-trimethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various benzoyl derivatives.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of dyes, agrochemicals, and polymers
Wirkmechanismus
The mechanism of action of 3-Methoxy-2,5,6-trimethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on various substrates, leading to the formation of covalent bonds. The pathways involved in its reactions are typically substitution and hydrolysis mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxybenzoyl Chloride: Similar in structure but with different substitution patterns on the benzene ring.
2,4,6-Trimethylbenzoyl Chloride: Another derivative with different positions of the methyl groups.
4-Methoxybenzoyl Chloride: Contains a single methoxy group on the benzene ring.
Uniqueness
3-Methoxy-2,5,6-trimethylbenzoyl chloride is unique due to the specific arrangement of methoxy and trimethyl groups, which influence its reactivity and applications. The presence of these groups can affect the compound’s steric and electronic properties, making it suitable for specific synthetic applications .
Eigenschaften
CAS-Nummer |
412023-78-0 |
|---|---|
Molekularformel |
C11H13ClO2 |
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
3-methoxy-2,5,6-trimethylbenzoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-6-5-9(14-4)8(3)10(7(6)2)11(12)13/h5H,1-4H3 |
InChI-Schlüssel |
WAHBICZVFMOTSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C(=O)Cl)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


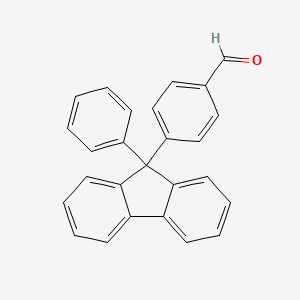
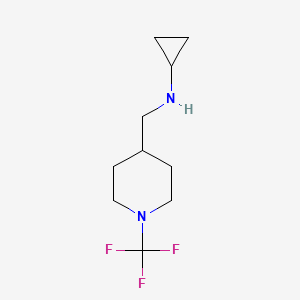
![4-[(Diethylamino)methyl]piperidin-4-ol](/img/structure/B13968837.png)
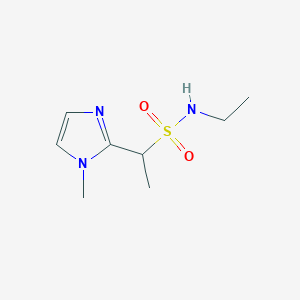
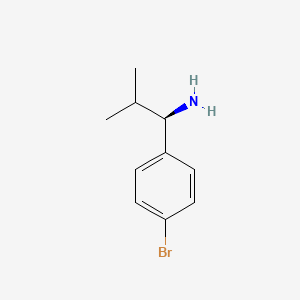

![Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13968875.png)
![N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B13968877.png)
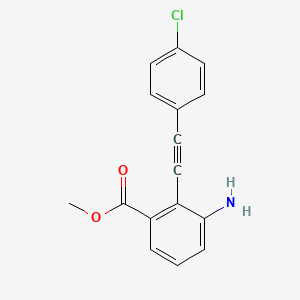
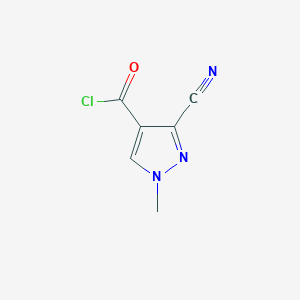
![2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B13968900.png)

